molecular formula C7H8BFO2 B152590 4-Fluoro-3-methylphenylboronic acid CAS No. 139911-27-6

4-Fluoro-3-methylphenylboronic acid

Cat. No.: B152590
CAS No.: 139911-27-6
M. Wt: 153.95 g/mol
InChI Key: JCIJCHSRVPSOML-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-Fluoro-3-methylphenylboronic acid (4-FMPBA) is an organoboronic acid that is extensively employed in diverse scientific research endeavors . It is a versatile reagent that finds application across multiple disciplines, including organic synthesis, medicinal chemistry, and biochemistry . The primary targets of 4-FMPBA are the enzymes involved in these biochemical reactions .

Mode of Action

The mode of action of 4-FMPBA involves its interaction with these enzymes, facilitating various chemical reactions. For instance, it is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also plays a role in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Biochemical Pathways

4-FMPBA is involved in several biochemical pathways. It is used in Suzuki-Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction involves the coupling of an organoboron compound (like 4-FMPBA) with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 4-FMPBA’s action is the facilitation of various chemical reactions. For example, it enables the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also allows for stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Action Environment

The action of 4-FMPBA is influenced by the reaction environment. For instance, the Suzuki-Miyaura cross-coupling reaction, in which 4-FMPBA is used, requires exceptionally mild and functional group tolerant reaction conditions . The stability and reactivity of 4-FMPBA can also be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a catalyst in pivotal reactions such as the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the biomolecules, facilitated by the boronic acid group.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in nitric oxide synthesis, thereby impacting cellular signaling pathways . Additionally, its role in organic synthesis reactions can lead to changes in the expression of genes related to metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its function as a Lewis acid. This characteristic allows it to donate an electron pair to a Lewis base, such as a nucleophile, leading to the formation of covalent bonds . This mechanism is crucial in its role as a catalyst in various organic synthesis reactions. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby altering their activity and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been noted that this compound is relatively stable under standard laboratory conditions . Long-term studies have shown that it can degrade over time, leading to changes in its effectiveness in biochemical reactions. These temporal effects are crucial for researchers to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can be used effectively in biochemical studies . At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are important for researchers to consider when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key metabolic pathway in organic synthesis. The presence of the boronic acid group allows it to form covalent bonds with other molecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for researchers to predict the behavior of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function within the cell. For instance, its presence in the cytoplasm or nucleus can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are typically used.

    Substitution: Nucleophiles like , , and are commonly employed in substitution reactions.

Major Products

    Oxidation: Phenols and quinones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylphenylboronic acid is unique due to the combined presence of a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIJCHSRVPSOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379109
Record name 4-Fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-27-6
Record name 4-Fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorotoluene (6 g, 31.7 mmol) was dissolved in dry THF (50 mL) and cooled to −78° C. under N2. n-BuLi (14 mL, 2.5M solution in THF) was added slowly using a dry syringe. Cloudiness appeared. The reaction was stirred for 40 minutes at −78° C. Triisopropyl borate (22 mL, 95 mmol) was slowly added while stirring. The reaction was allowed to warm to room temperature. Stirring continued for an additional 2 hours. A pale yellow, cloudy solution formed. (TLC (1:2 ethyl acetate/hexanes)) indicated disappearance of the starting material. The reaction was quenched by adding 10% aqueous NaOH (200 mL). After stirring for 45 minutes, 10% citric acid solution (300 mL) was added until, pH ˜5.0. The product was extracted with ethyl acetate (500 mL). The organic phase was washed with brine and dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide an off white solid (yield: 4.1 g, 84%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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